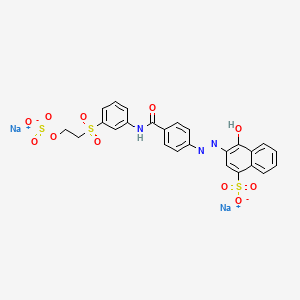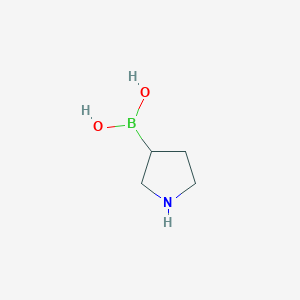![molecular formula C11H15N3S B1167219 N1-(Benzo[d]thiazol-2-yl)-N1,N2-dimethylethane-1,2-diamine CAS No. 111628-35-4](/img/structure/B1167219.png)
N1-(Benzo[d]thiazol-2-yl)-N1,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine typically involves the reaction of 2-aminobenzothiazole with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzothiazole ring .
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Materials Science: Benzothiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells . Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, depending on its specific application .
Comparación Con Compuestos Similares
N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
The uniqueness of N,N’-Dimethyl-N-(benzothiazole-2-yl)ethylenediamine lies in its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Propiedades
Número CAS |
111628-35-4 |
|---|---|
Fórmula molecular |
C11H15N3S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





